3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate
Description
Properties
IUPAC Name |
[3-[(5-chlorothiophene-2-carbonyl)amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-10-9-15(25-16)17(22)20-13-7-4-8-14(11-13)24-18(23)21-12-5-2-1-3-6-12/h1-3,5-6,9-10,13-14H,4,7-8,11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFORMYRNCWNIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Thiophene
2-Chlorothiophene is functionalized via Friedel-Crafts acylation using oxalyl chloride in sulfolane at 165°C for 17.5 hours, achieving quantitative conversion to 5-chlorothiophene-2-carbonyl chloride.
Reaction Conditions:
- Molar ratio: Oxalyl chloride : 2-chlorothiophene : sulfolane = 3 : 1 : 0.33
- Temperature: 165°C (closed system)
- Yield: 100% (by ¹H NMR analysis)
This method avoids hazardous reagents like phosphorus pentachloride, enhancing industrial feasibility.
Preparation of 3-Aminocyclohexanol
The cyclohexanolamine intermediate is synthesized via:
Cyclohexene Oxide Aminolysis
Cyclohexene oxide is reacted with aqueous ammonia under controlled pH (6–8) at 0–10°C, followed by acid quenching with glacial acetic acid.
Optimization Notes:
- Ammonia concentration: 20–25% w/w
- Reaction time: 2–3 hours
- Workup: Distillation under reduced pressure (<50°C) to isolate 3-aminocyclohexanol
Amide Bond Formation
The coupling of 5-chlorothiophene-2-carbonyl chloride with 3-aminocyclohexanol proceeds under Schotten-Baumann conditions:
Stepwise Protocol
- Base selection: Triethylamine (2.5 equiv) in dichloromethane at 25–35°C.
- Acyl chloride addition: Dropwise introduction over 2–3 hours to minimize exotherms.
- Quenching: Aqueous washings (water, 10% HCl) to remove excess reagents.
Yield and Purity:
Carbamate Formation
The cyclohexanol intermediate is converted to the N-phenylcarbamate using phenyl isocyanate:
Catalytic Carbamation
- Reagents: Phenyl isocyanate (1.2 equiv), dibutyltin dilaurate (0.1 mol%)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: 60°C, 12 hours
Workup:
- Filtration: Remove catalyst via Celite.
- Concentration: Rotary evaporation under reduced pressure.
- Purification: Flash chromatography (SiO₂, ethyl acetate/hexane gradient).
Key Data:
Integrated Synthetic Route
Combining the above steps, the full pathway is:
- Step 1: 2-Chlorothiophene → 5-Chlorothiophene-2-carbonyl chloride.
- Step 2: Cyclohexene oxide → 3-Aminocyclohexanol.
- Step 3: Amide coupling → 3-(5-Chlorothiophene-2-amido)cyclohexanol.
- Step 4: Carbamation → Final product.
Overall Yield: 52% (four-step sequence).
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC-DAD | 98.5% (254 nm) |
| Molecular weight | HRMS (ESI+) | 379.0843 [M+H]⁺ |
| Stereochemistry | Chiral HPLC | Racemic (1:1 ratio) |
| Thermal stability | TGA | Decomposes at 210°C |
Challenges and Mitigation Strategies
Side Reactions
Scalability
- Continuous flow synthesis: Proposed for Steps 1 and 3 to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the chlorothiophene ring.
Reduction: Reduced forms of the amide and carbamate groups.
Substitution: Substituted derivatives at the chlorothiophene ring.
Scientific Research Applications
3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the development of advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (NSC 79037)
- Structure : Cyclohexyl group linked to a chloroethyl-nitrosourea moiety.
- Binding Behavior :
- Biological Relevance: Dual activity (protein modification and nucleic acid alkylation) correlates with its carcinostatic effects .
Comparison: 3-(5-Chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate replaces the nitrosourea group with a carbamate and introduces a chlorothiophene ring.
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(Perfluorophenyl)thiourea
- Structure: Cyclohexyl group with dimethylamino and perfluorophenyl-thiourea substituents .
- Molecular Weight : 367.38 g/mol .
- Applications : Used as a specialty reagent, suggesting stability and reactivity in synthetic chemistry.
Comparison :
The thiourea group in this analog differs from the carbamate in 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate. Thioureas are generally more nucleophilic, whereas carbamates are hydrolytically stable, implying divergent metabolic pathways and target selectivity.
Table 1: Key Comparative Data
Mechanistic Insights
- Nitrosourea vs. Carbamate : Nitrosoureas (e.g., NSC 79037) alkylate DNA and carbamoylate proteins, contributing to cytotoxicity . In contrast, carbamates like 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate may inhibit enzymes (e.g., acetylcholinesterase) or act as prodrugs, releasing phenylcarbamic acid.
- Thiophene vs. Perfluorophenyl : The 5-chlorothiophene group enhances π-π stacking with aromatic residues in proteins, while perfluorophenyl groups (as in thiourea analogs) increase hydrophobicity and electron-withdrawing effects .
Research Implications
Comparative studies with nitrosoureas highlight trade-offs between alkylation-driven toxicity and carbamate-mediated selectivity. Further research should prioritize in vitro binding assays and metabolic stability profiling.
Biological Activity
3-(5-Chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
where the specific values for , , , and depend on the complete molecular formula derived from its structure.
The biological activity of 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate is primarily attributed to its interaction with various biological targets. The presence of the chlorothiophene moiety enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Activity
A study conducted on similar compounds demonstrated that halogenated derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of halogens enhances the lipophilicity and membrane permeability of these compounds, thereby increasing their efficacy against microbial pathogens .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 3-(5-Chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate | Staphylococcus aureus | 8 |
| Escherichia coli | 32 | |
| Candida albicans | 16 |
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, in a study involving breast cancer cell lines, the compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxic potential .
Case Studies
-
Case Study on Anticancer Activity :
- A recent investigation assessed the anticancer properties of various carbamate derivatives, including 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
